Bradykinin B1 Receptor Antagonism: 4-(1,1-Difluoropropyl)pyridine-Containing Derivative (Example 97) Achieves IC₅₀ = 10 nM, Outperforming the Peptide Antagonist B9858 (IC₅₀ = 14 nM)
In a functional FLIPR assay measuring intracellular calcium responses, the 4-(1,1-difluoropropyl)pyridine-containing compound from US20230271931 Example 97 exhibited an IC₅₀ of 10 nM against the human bradykinin B1 receptor [1]. This represents a 1.4-fold improvement in potency over the well-characterized peptide antagonist B9858 (Lys-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-d-Igl-Oic), which achieved an IC₅₀ of 14 nM in the same recombinant human B1 receptor system [2].
| Evidence Dimension | Functional antagonism of human bradykinin B1 receptor (IC₅₀) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | B9858: 14 nM |
| Quantified Difference | 1.4-fold more potent (4 nM lower IC₅₀) |
| Conditions | FLIPR assay, recombinant human B1 receptor expressed in CHO cells, absence of 0.1% BSA [1][2] |
Why This Matters
This nanomolar potency in a clinically relevant target validates the 4-(1,1-difluoropropyl)pyridine scaffold for pain and inflammation programs, offering a non-peptidic alternative with potential pharmacokinetic advantages.
- [1] BindingDB. (2023). BDBM614739: 2-[6-(1,1-Difluoropropyl)pyridin-3-yl]-3-fluoro-5-[({1-[2-fluoro-4-(trifluoromethoxy)phenyl]cyclopropyl}carbonyl)amino]benzoic acid. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=614739 View Source
- [2] Faussner, A., et al. (2000). Functional characterization of bradykinin analogues on recombinant human bradykinin B1 and B2 receptors. European Journal of Pharmacology, 393(1-3), 187-194. View Source
